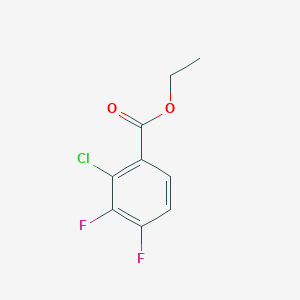

Ethyl 2-chloro-3,4-difluorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

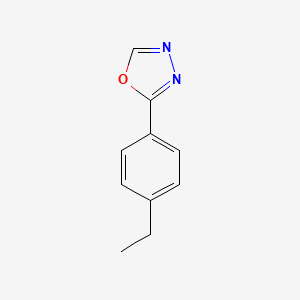

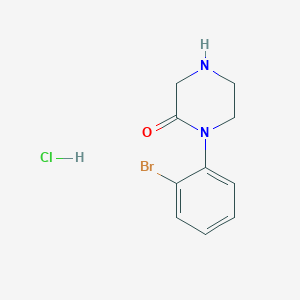

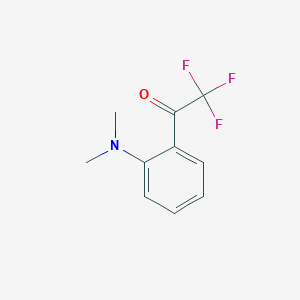

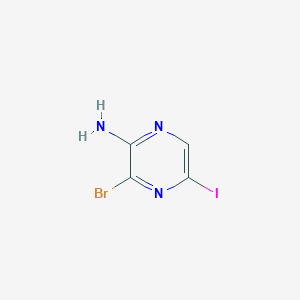

Ethyl 2-chloro-3,4-difluorobenzoate is a chemical compound with the molecular formula C9H7ClF2O2 . It has a molecular weight of 220.6 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for Ethyl 2-chloro-3,4-difluorobenzoate is1S/C9H7ClF2O2/c1-2-14-9(13)5-3-4-6(11)8(12)7(5)10/h3-4H,2H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

Ethyl 2-chloro-3,4-difluorobenzoate is a liquid . Its molecular weight is 220.6 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Synthesis of Trifluoromethyl Heterocycles Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a versatile intermediate closely related to Ethyl 2-chloro-3,4-difluorobenzoate, is crucial in synthesizing a range of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, triazines, and pyridines. These compounds are synthesized using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).

Transformation of Alcohols to Alkyl Chlorides A method involving 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate, related to Ethyl 2-chloro-3,4-difluorobenzoate, efficiently transforms alcohols into alkyl chlorides. This process is significant in the stereospecific replacement of hydroxyl groups with chlorine in various alcohols (Mukaiyama et al., 1977).

Preparation and Chirality of Hydroxyesters The reduction of Ethyl 4,4,4-trichloro- and 4,4,4-trifluoro-3-oxobutanoate (related compounds) by yeast yields hydroxyesters. These products are pivotal in determining the absolute configuration and chirality for chemical synthesis (Seebach et al., 1984).

Synthesis of Benzothiazole Derivatives The synthesis of 2-Chloro-6-chloromethylbenzothiazole from compounds including ethyl 4-aminobenzonic, which is structurally related to Ethyl 2-chloro-3,4-difluorobenzoate, highlights its importance in creating benzothiazole derivatives. These derivatives have numerous applications in chemical research (Zheng-hong, 2009).

Electroanalytical Studies The electroanalytical behavior of 3,8-difluorobenzo[c]cinnoline, a compound related to Ethyl 2-chloro-3,4-difluorobenzoate, has been investigated using voltametric and coulometric methods. This research provides insights into the electrochemical properties of similar compounds (Durmus et al., 2001).

Molluscicidal Properties of Thiazolo[5,4-d]pyrimidines Ethyl chloroformate/DMF mixture, used in synthesizing compounds akin to Ethyl 2-chloro-3,4-difluorobenzoate, shows potential in developing molluscicidal agents against schistosomiasis (El-bayouki & Basyouni, 1988).

Safety and Hazards

Ethyl 2-chloro-3,4-difluorobenzoate should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . Direct contact with the skin, eyes, or clothing should be avoided . It should not be breathed in, and it should only be used outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Eigenschaften

IUPAC Name |

ethyl 2-chloro-3,4-difluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-2-14-9(13)5-3-4-6(11)8(12)7(5)10/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZSZRJZNNJKFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856429 |

Source

|

| Record name | Ethyl 2-chloro-3,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-3,4-difluorobenzoate | |

CAS RN |

1261541-73-4 |

Source

|

| Record name | Ethyl 2-chloro-3,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6336621.png)

![(11bR)-2,6-Di-9-anthracenyl-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 95% (99% ee)](/img/structure/B6336624.png)